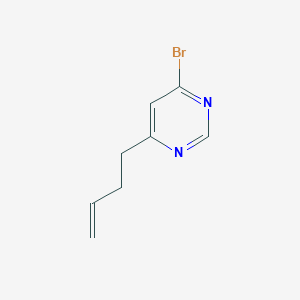

4-Bromo-6-(but-3-en-1-yl)pyrimidine

Description

4-Bromo-6-(but-3-en-1-yl)pyrimidine is a halogenated pyrimidine derivative featuring a bromine atom at the 4-position and a but-3-en-1-yl substituent at the 6-position. Pyrimidines are heterocyclic aromatic compounds with two nitrogen atoms at the 1- and 3-positions, making them key scaffolds in pharmaceuticals, agrochemicals, and materials science. The bromine atom enhances electrophilic substitution reactivity, while the butenyl group introduces an alkene moiety, enabling further functionalization via cross-coupling or cycloaddition reactions .

Properties

Molecular Formula |

C8H9BrN2 |

|---|---|

Molecular Weight |

213.07 g/mol |

IUPAC Name |

4-bromo-6-but-3-enylpyrimidine |

InChI |

InChI=1S/C8H9BrN2/c1-2-3-4-7-5-8(9)11-6-10-7/h2,5-6H,1,3-4H2 |

InChI Key |

YXCIMTHOXUCUEK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCC1=CC(=NC=N1)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-(but-3-en-1-yl)pyrimidine typically involves the bromination of a pyrimidine precursor followed by the introduction of the but-3-en-1-yl group. One common method includes:

Bromination: Starting with 6-(but-3-en-1-yl)pyrimidine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination and alkylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-6-(but-3-en-1-yl)pyrimidine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The but-3-en-1-yl group can be oxidized to form corresponding alcohols or carboxylic acids, while reduction can yield alkanes.

Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

Substitution: Formation of 4-substituted pyrimidines.

Oxidation: Formation of alcohols or carboxylic acids.

Reduction: Formation of alkanes.

Scientific Research Applications

4-Bromo-6-(but-3-en-1-yl)pyrimidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Bromo-6-(but-3-en-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by:

Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA Intercalation: Inserting itself between DNA base pairs, affecting replication and transcription processes.

Comparison with Similar Compounds

4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine

Structural Features :

- Substituents : A brominated pyrazole ring at the 4-position and a but-3-ynyloxy (alkyne-ether) group at the 6-position .

- Crystal Structure : The pyrazole and pyrimidine rings are nearly coplanar (dihedral angles: 1.28° and 1.56°), enhancing conjugation. The butynyloxy side chain exhibits disorder in two positions (occupancy ratio 0.714:0.286) .

Synthesis: Crystallized via slow evaporation in ethanol/acetone, yielding stable blocks .

Key Differences :

- The alkyne-ether group introduces sp-hybridized carbons, increasing rigidity compared to the butenyl group in the target compound.

Applications: Potential in agrochemicals due to pyrazole’s bioactivity and in crystallography studies .

4-Bromo-6-(1-phenylethyl)pyrimidine

Structural Features :

Key Differences :

- The phenylethyl group introduces steric hindrance and aromatic π-π interactions, reducing reactivity but improving lipophilicity for membrane permeability in drug design.

Applications: Likely explored in pharmaceuticals (now discontinued) .

5-Bromo-6-chloro-4(3H)-pyrimidinone

Structural Features :

Key Differences :

- The ketone group enables hydrogen bonding, making it suitable for metal coordination or enzyme inhibition.

- Electronic effects differ due to bromine’s position (5 vs. 4 in the target compound), altering nucleophilic substitution sites .

Applications : Pharmaceutical intermediates, particularly in kinase inhibitors .

4-Bromo-6-(pyrimidin-2-yl)pyrimidine

Structural Features :

Key Differences :

- Bipyrimidine structure enhances π-stacking and conjugation, relevant in materials science (e.g., ligands for metal-organic frameworks).

- Increased polarity from multiple nitrogen atoms affects solubility in polar solvents .

Applications : Ligand synthesis and supramolecular chemistry .

Comparative Analysis Table

Research Findings and Implications

Substituent Effects :

- Alkene vs. Alkyne : The butenyl group in the target compound offers greater conformational flexibility than the butynyloxy group, favoring diverse synthetic modifications. Alkenes are more reactive in cycloadditions, while alkynes are suited for click chemistry .

- Aromatic vs. Aliphatic : Phenylethyl substituents enhance lipophilicity but limit solubility, whereas aliphatic chains (e.g., butenyl) improve solubility in organic solvents .

- Electronic Properties: Bromine at the 4-position (target compound) directs electrophilic substitution to the 2- and 5-positions, whereas bromine at the 5-position (pyrimidinone analog) alters regioselectivity .

Crystallography :

- SHELX software (used in and ) confirms that coplanar ring systems (e.g., pyrazole-pyrimidine) enhance stability and crystallinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.